molecular formula C18H23N3O2S B267349 N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea

Cat. No. B267349
M. Wt: 345.5 g/mol
InChI Key: TXOUKFKSKANIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the modulation of immune function, and the inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea in lab experiments is its potency and specificity. The compound has been shown to have a high degree of selectivity for cancer cells, making it an ideal candidate for targeted therapies. However, one of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea. One promising area of investigation involves the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea and to identify potential drug targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea involves a multi-step process that begins with the reaction of 4-aminobenzoyl azide with cyclopropyl isocyanate to form a key intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to form the final product, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has potent anti-tumor activity and can induce apoptosis in cancer cells.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H23N3O2S/c22-16(13-5-6-13)20-18(24)19-15-9-7-14(8-10-15)17(23)21-11-3-1-2-4-12-21/h7-10,13H,1-6,11-12H2,(H2,19,20,22,24)

InChI Key

TXOUKFKSKANIGF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3

Origin of Product

United States

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